molecular formula C19H23ClN4O7 B15073472 Pomalidomide-PEG2-NH2 hydrochloride

Pomalidomide-PEG2-NH2 hydrochloride

Cat. No.: B15073472
M. Wt: 454.9 g/mol
InChI Key: RZNSRUSISUGVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pomalidomide-PEG2-NH2 hydrochloride is a compound used primarily as a building block for the synthesis of molecules involved in targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound contains a Cereblon-recruiting ligand and a PEGylated crosslinker with a pendant amine, which allows it to react with carboxyl groups on target ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-PEG2-NH2 hydrochloride involves the reaction of pomalidomide with a PEGylated amine. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis platforms to streamline production and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-PEG2-NH2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically amide-linked conjugates, which are used in the development of PROTACs and other targeted protein degradation technologies .

Scientific Research Applications

Pomalidomide-PEG2-NH2 hydrochloride is widely used in scientific research, particularly in the following areas:

    Chemistry: As a building block for the synthesis of complex molecules.

    Biology: In the study of protein degradation pathways and the development of PROTACs.

    Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of Pomalidomide-PEG2-NH2 hydrochloride involves its role as a Cereblon-recruiting ligand. It binds to the Cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

  • Pomalidomide-PEG3-NH2 hydrochloride
  • Pomalidomide-PEG4-NH2 hydrochloride
  • Pomalidomide-C9-CO2H
  • Pomalidomide-PEG3-azide
  • Pomalidomide-PEG6-NH2 hydrochloride

Uniqueness

Pomalidomide-PEG2-NH2 hydrochloride is unique due to its specific PEGylation length and the presence of a pendant amine, which allows for versatile conjugation with carboxyl groups. This makes it particularly useful in the synthesis of PROTACs with varying linker lengths and compositions, optimizing the degradation of target proteins .

Biological Activity

Pomalidomide-PEG2-NH2 hydrochloride is a compound that has garnered significant attention in the field of targeted protein degradation, particularly through its application in PROTAC (proteolysis-targeting chimeras) technology. This compound combines the thalidomide-derived cereblon (CRBN) ligand with a polyethylene glycol (PEG) linker, facilitating the recruitment of E3 ligases and enhancing the degradation of target proteins.

Overview of this compound

  • Chemical Structure : this compound is characterized by its unique structure, which includes a cereblon ligand and a PEG linker. This design allows for efficient conjugation to target proteins, promoting selective degradation.
  • CAS Number : 2245697-87-2
  • Molecular Weight : 418.40 g/mol (free base basis)

This compound functions primarily through:

  • Recruitment of E3 Ligases : The cereblon ligand binds to CRBN, which is an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of target proteins.
  • Formation of Ternary Complexes : The compound forms a ternary complex with the target protein and E3 ligase, which is crucial for effective protein degradation.

Cellular Studies

Research has demonstrated that this compound exhibits significant biological activity across various cancer cell lines. Key findings include:

  • Cytotoxicity : Studies indicate that this compound can induce cytotoxic effects in multiple myeloma cells. The mechanism involves modulation of proteolysis, leading to apoptosis through the depletion of inhibitor of apoptosis proteins (IAPs) .
  • Growth Inhibition : In assays measuring growth rate (GRmax), this compound has shown negative GRmax values in several cell lines, indicating its potential as a cytotoxic agent .

Case Studies

  • Multiple Myeloma Treatment : A notable study highlighted the use of this compound in combination with proteasome inhibitors like bortezomib. The combination therapy demonstrated enhanced efficacy due to the synergistic effects on proteostasis and apoptosis induction in myeloma cells .
  • Broad Spectrum Activity : Additional research has explored its application in various hematologic malignancies, confirming its effectiveness across different cancer types by utilizing its ability to modulate cellular pathways involved in survival and proliferation .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

StudyCell LinesObserved EffectsMechanism
Multiple MyelomaInduced apoptosisProteolysis modulation
Prostate CancerCytotoxicity observedCRBN recruitment
Breast CancerGrowth inhibitionTargeted degradation

Properties

Molecular Formula

C19H23ClN4O7

Molecular Weight

454.9 g/mol

IUPAC Name

2-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide;hydrochloride

InChI

InChI=1S/C19H22N4O7.ClH/c20-6-7-29-8-9-30-10-15(25)21-12-3-1-2-11-16(12)19(28)23(18(11)27)13-4-5-14(24)22-17(13)26;/h1-3,13H,4-10,20H2,(H,21,25)(H,22,24,26);1H

InChI Key

RZNSRUSISUGVAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.